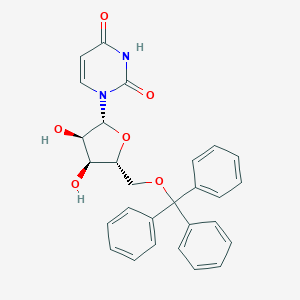

5'-O-Trityluridine

説明

Structure

3D Structure

特性

IUPAC Name |

1-[3,4-dihydroxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H26N2O6/c31-23-16-17-30(27(34)29-23)26-25(33)24(32)22(36-26)18-35-28(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-17,22,24-26,32-33H,18H2,(H,29,31,34) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQHCGMPQZCIQPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC4C(C(C(O4)N5C=CC(=O)NC5=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H26N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60984130 | |

| Record name | 4-Hydroxy-1-[5-O-(triphenylmethyl)pentofuranosyl]pyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60984130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

486.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6554-10-5 | |

| Record name | 5'-O-Trityluridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006554105 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC97038 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97038 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Hydroxy-1-[5-O-(triphenylmethyl)pentofuranosyl]pyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60984130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5'-O-trityluridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.802 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: 5'-O-Trityluridine – Structure, Synthesis, and Properties

[1]

Executive Summary

5'-O-Trityluridine (CAS: 6554-10-5) is a pivotal nucleoside intermediate used extensively in nucleic acid chemistry. It consists of a uridine core where the primary hydroxyl group at the 5'-position is selectively protected by a triphenylmethyl (trityl) group. This modification renders the molecule lipophilic and allows for selective manipulation of the 2' and 3' hydroxyl groups, making it an essential precursor for the synthesis of modified RNA analogues, antiviral nucleosides, and oligonucleotide building blocks.[1]

This guide provides a rigorous analysis of its physicochemical properties, a validated synthesis protocol, and mechanistic insights into its acid-labile protection strategy.[1]

Chemical Architecture & Properties[1][2]

Structural Analysis

The molecule comprises a ribose sugar linked to a uracil base (via a

-

Chemical Formula:

[1] -

Systematic Name: 5'-O-(Triphenylmethyl)uridine[3]

-

Key Functional Feature: The trityl ether bond is acid-labile but base-stable, allowing orthogonality with base-labile protecting groups (e.g., acetyl, benzoyl).[1]

Physicochemical Data Table[1][5][6]

| Property | Value / Description | Note |

| Physical State | White to off-white crystalline solid | Hygroscopic; store under desiccant. |

| Melting Point | 181 – 183 °C | Range varies slightly by crystal polymorph [1]. |

| Solubility | Soluble: Pyridine, DMSO, DMF, CHCl | Lipophilicity driven by the trityl group.[1] |

| pKa | ~9.2 (Uracil N3-H) | Similar to native uridine. |

| UV Absorption | Trityl group contributes to end-absorption <230 nm.[1] |

Synthesis & Regioselectivity[1][5]

The Principle of Regioselective Protection

The synthesis relies on steric differentiation . The uridine molecule possesses three hydroxyl groups:

-

5'-OH: Primary, sterically unhindered.[1]

-

2'-OH & 3'-OH: Secondary, sterically hindered by the sugar ring puckering.

Triphenylmethyl chloride (TrCl) is a bulky electrophile.[1] In the presence of a mild base (pyridine), it kinetically favors the primary 5'-OH over the secondary hydroxyls.[1] This causality ensures high regioselectivity without requiring complex blocking steps for the 2'/3' positions.

Validated Synthesis Protocol

Reagents: Uridine (1.0 eq), Trityl Chloride (1.2 eq), Anhydrous Pyridine (Solvent/Base).[1]

Step-by-Step Workflow:

-

Drying: Co-evaporate Uridine with anhydrous pyridine (

) to remove trace water, which competes for TrCl.[1] -

Reaction: Suspend Uridine in anhydrous pyridine. Add Trityl Chloride.[4]

-

Conditions: Stir at 100 °C for 3-4 hours or Room Temperature for 24-48 hours .

-

Expert Insight: Heating accelerates the reaction but increases the risk of bis-tritylation (side reaction at 2' or 3'). RT stirring is preferred for maximum purity.

-

-

Quenching: Add a small amount of methanol to scavenge excess TrCl.

-

Workup: Pour the reaction mixture into ice-cold water with vigorous stirring. The hydrophobic product will precipitate as a gum or solid, while pyridinium salts remain in the aqueous phase.[1]

-

Purification: Dissolve the crude precipitate in dichloromethane (DCM), wash with water/bicarbonate, dry over Na

SO

Caption: Synthesis pathway highlighting the steric selection of the 5'-primary hydroxyl group by the bulky trityl electrophile.

Spectroscopic Characterization (NMR)[1][2][5][6]

To validate the structure, Proton NMR (

| Proton Environment | Chemical Shift ( | Multiplicity | Diagnostic Note |

| Trityl Aromatics | 7.20 – 7.45 | Multiplet (15H) | Definitive proof of tritylation. Absent in Uridine. |

| Uracil H-6 | ~7.75 | Doublet | Base proton. |

| Uracil H-5 | ~5.35 | Doublet | Base proton. |

| Anomeric H-1' | ~5.90 | Doublet/Singlet | Sugar-Base linkage. |

| H-2', H-3' | 4.00 – 4.50 | Multiplet | Shift varies with solvent (DMSO vs CDCl |

| H-5', H-5'' | 3.15 – 3.35 | Multiplet | Upfield shift compared to free Uridine due to shielding by the trityl group. |

Note: Spectra are typically recorded in DMSO-d

Mechanism of Protection & Deprotection[1][7][8][9][10][11]

The Acid-Labile Switch

The trityl group is unique because its cleavage is driven by the stability of the trityl carbocation .[1] Upon treatment with acid, the ether oxygen is protonated, leading to the cleavage of the C-O bond.[1]

Reaction Kinetics: The rate of detritylation depends on the stability of the cation.[1]

-

Trityl (Tr): Stable, but less so than methoxy-derivatives.[1] Requires stronger acid (e.g., 80% Acetic Acid or TFA).[1]

-

Dimethoxytrityl (DMTr): Highly stable cation (resonance from -OMe). Cleaves with weak acid (TCA/DCA) in seconds.[1]

For 5'-O-Trityluridine, the standard deprotection method is 80% Acetic Acid at 60°C or Trifluoroacetic acid (TFA) in DCM .

Caption: Mechanism of acid-catalyzed detritylation proceeding via the stable triphenylmethyl carbocation.

Applications in Drug Development[1][3][12]

-

Oligonucleotide Synthesis: While DMTr is standard for automated synthesis, the Trityl group is used when a more robust protecting group is needed that survives mild acidic washes but can still be removed at the end of a synthesis sequence.[1][5]

-

2'/3' Modification: 5'-O-Trityluridine is the starting material for synthesizing 2',3'-O-isopropylidene-5'-O-trityluridine or converting the 2'/3' hydroxyls into leaving groups (mesylates/tosylates) to create anhydronucleosides (e.g., 2,2'-anhydrouridine) [3].

-

Prodrug Synthesis: The lipophilicity of the trityl group mimics certain prodrug strategies designed to enhance cell membrane permeability before metabolic cleavage.

References

-

ChemicalBook. (2024).[1] 5'-O-Trityluridine Properties and Melting Point Data.

-

Spegazzini, N., et al. (2002).[1] C2', 3'-Cyclic Carbonates Derived From Uridine And Inosine.[1][4] Journal of the Argentine Chemical Society. (Confirming NMR shifts for tritylated uridine derivatives).

-

Fox, J. J., & Wempen, I. (1959).[1] Pyridine Nucleosides. Advances in Carbohydrate Chemistry. (Foundational text on nucleoside protection strategies).

The Strategic Gatekeeper: 5'-O-Trityluridine in Nucleoside Modification

Executive Summary

In the architecture of nucleoside chemistry, 5'-O-Trityluridine serves as a critical "gatekeeper." While modern solid-phase oligonucleotide synthesis predominantly utilizes the acid-labile 4,4'-dimethoxytrityl (DMT) group, the standard trityl (Tr) group remains the superior choice for solution-phase intermediate synthesis . Its enhanced stability relative to DMT allows it to survive column chromatography and mild workup conditions, making it indispensable for manufacturing modified nucleoside cores—such as those found in antiviral drugs (e.g., Sofosbuvir precursors) and modified RNA therapeutics.[1]

This guide details the synthesis, mechanistic rationale, and downstream utility of 5'-O-Trityluridine, moving beyond basic protocols to explore the causality of reaction parameters.

Part 1: The Chemical Rationale

Why Trityl? Why Uridine?

The primary hydroxyl group at the 5'-position of uridine is the most nucleophilic, yet it competes with the secondary hydroxyls at the 2' and 3' positions.[1] To selectively modify the ribose ring (e.g., 2'-O-methylation), the 5'-position must be blocked.

The Trityl Advantage:

-

Steric Bulk: The triphenylmethyl group is massive (approx. 243 Da).[1] Once attached to the 5'-oxygen, it forms a "steric umbrella" that discourages attack at the adjacent atoms, although its primary function is blocking the 5'-OH.

-

Lipophilicity: The three phenyl rings drastically alter the solubility profile of uridine, converting a polar, water-soluble nucleoside into a lipophilic intermediate soluble in organic solvents (DCM, EtOAc), which facilitates silica gel chromatography.[1]

-

Stability Differential: Unlike DMT, which deprotects in seconds with weak acids (3% TCA), the Trityl group requires stronger acidic conditions or longer exposure.[1] This "stability window" allows researchers to perform slightly acidic downstream reactions (like certain glycosylations) without losing the 5'-protection.[1]

Part 2: Synthesis Protocol & Optimization

Objective: Selective 5'-O-tritylation of Uridine.

The Reagents

-

Substrate: Uridine (dried in vacuo).

-

Reagent: Trityl Chloride (TrCl) - 1.2 equivalents.[1]

-

Solvent/Base: Anhydrous Pyridine.[1]

-

Catalyst: 4-Dimethylaminopyridine (DMAP) - optional, but speeds up kinetics.

Step-by-Step Workflow

-

Drying (Critical): Uridine is hygroscopic.[1] Co-evaporate with anhydrous pyridine (

) before starting. Water competes with the 5'-OH for TrCl, forming triphenylmethanol (a white solid impurity).[1] -

Reaction: Dissolve Uridine in anhydrous pyridine (0.5 M concentration). Add TrCl (1.2 eq).[1] Stir at Room Temperature for 12–18 hours.

-

Expert Insight: Heating is rarely necessary and increases the risk of bis-tritylation (reacting at the 2' or 3' positions).[1]

-

-

Quenching: Add Methanol (5 mL) to consume excess TrCl. Stir for 15 minutes.

-

Workup: Concentrate the pyridine solution to an oil under reduced pressure. Dilute with CH₂Cl₂ and wash with saturated NaHCO₃ followed by brine.

Visualization: Synthesis Logic

Figure 1: Logical workflow for the regioselective synthesis of 5'-O-Trityluridine, emphasizing the critical decision point at the TLC check.

Part 3: Strategic Utility in Modification

Once the 5'-position is secured, the molecule becomes a scaffold for regioselective modifications.[1]

Pathway A: 2'-O-Methylation (RNA Therapeutics)

The 2'-O-methyl modification increases RNA stability against nucleases and reduces immune stimulation.

-

Reagents: Methyl Iodide (MeI) and Silver Oxide (Ag₂O) or Sodium Hydride (NaH).[1]

-

Mechanism: The 2'-OH is more acidic than the 3'-OH due to the inductive effect of the anomeric center. However, without the 5'-Trityl group, methylation would occur uncontrollably at the 5' position.[1]

-

Outcome: 5'-O-Trityl-2'-O-methyluridine.

Pathway B: 3'-Oxidation (Rare Sugars)

-

Reagents: IBX or Dess-Martin Periodinane.[1]

-

Utility: Oxidizing the 3'-OH yields a ketone, which can be reduced stereoselectively to invert the stereochemistry (forming xylo-nucleosides) or reacted with Grignard reagents to add carbon chains (branched sugars).[1]

Visualization: Downstream Regioselectivity

Figure 2: Divergent synthetic pathways enabled by 5'-O-Trityl protection.

Part 4: Deprotection Dynamics

Removing the Trityl group (Detritylation) is the final step.[1] The reaction is driven by the stability of the Trityl Cation .[1]

The Acid Hierarchy

The choice of acid dictates the rate of deprotection and the integrity of other functional groups.[1]

| Reagent | Acidity (Approx pKa) | Kinetics | Use Case |

| 80% Acetic Acid | 4.75 | Slow (Heat required: 60°C) | Standard solution-phase removal. Gentle. |

| 3% TCA / DCM | 0.7 | Fast (Minutes at RT) | Solid-phase synthesis (too harsh for some solution work).[1] |

| Formic Acid | 3.75 | Medium | Alternative to AcOH if faster rate needed.[1] |

Protocol: Standard Detritylation

-

Dissolve the modified nucleoside in 80% Aqueous Acetic Acid .

-

Heat to 60°C for 2–4 hours. Monitor by TLC (Trityl alcohol moves to the solvent front; product stays at baseline).[1]

-

Workup: Evaporate to dryness. Co-evaporate with Ethanol to remove traces of acetic acid.[1]

-

Self-Validating Check: The appearance of Triphenylmethanol (TrOH) as a precipitate or fast-moving spot on TLC confirms cleavage.[1]

-

References

-

Greene, T. W., & Wuts, P. G. M. (1999).[1][2] Protective Groups in Organic Synthesis. Wiley-Interscience. (The definitive guide on trityl ether stability and cleavage conditions). [1]

-

Beaucage, S. L., & Iyer, R. P. (1992).[1] Advances in the Synthesis of Oligonucleotides by the Phosphoramidite Approach. Tetrahedron. (Discusses the role of trityl vs. DMT in oligonucleotide chemistry). [1]

-

Mullins, S. T. (1994).[1] 5'-O-Trityluridine. In: Townsend L.B., Tipson R.S.[1] (eds) Nucleic Acid Chemistry.[1][3][4] (Specific protocol for the synthesis of the title compound).

-

Chowdhury, S., et al. (2020).[1] Regioselective alkylation of nucleosides. Journal of Organic Chemistry. (Details on 2'-O-alkylation strategies using trityl protection).

Sources

5'-O-Trityluridine (CAS 15196-52-8): Technical Guide to Synthesis and Application

Executive Summary

5'-O-Trityluridine (CAS 15196-52-8) is a fundamental intermediate in nucleoside chemistry, serving as a regioselectively protected scaffold for the development of antiviral drugs and oligonucleotide analogs.[1] Its utility lies in the triphenylmethyl (trityl) protecting group, which selectively shields the primary 5'-hydroxyl group due to steric bulk, leaving the secondary 2' and 3' hydroxyls available for further functionalization (e.g., methylation, acetylation, or phosphoramidite formation).

This guide provides a rigorous technical analysis of 5'-O-Trityluridine, detailing its physiochemical profile, a validated synthesis protocol, and critical quality control parameters.

Part 1: Chemical Identity & Physiochemical Profile[1][2]

The trityl group renders the nucleoside significantly more lipophilic than the parent uridine, facilitating solubility in organic solvents (DCM, DMSO, Pyridine) and simplifying purification via silica gel chromatography.

Datasheet: 5'-O-Trityluridine[3]

| Parameter | Specification |

| CAS Number | 15196-52-8 |

| IUPAC Name | 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |

| Molecular Formula | C₂₈H₂₆N₂O₆ |

| Molecular Weight | 486.52 g/mol |

| Appearance | White to off-white amorphous powder or foam |

| Solubility | Soluble in Pyridine, DMSO, DMF, Dichloromethane (DCM). Insoluble in water. |

| pKa | ~9.2 (Uracil N3-H) |

| Lability | Acid-labile (cleaved by 80% AcOH or TCA); Stable to base.[1] |

Part 2: Synthetic Architecture & Mechanism

The synthesis of 5'-O-Trityluridine relies on the kinetic and steric differentiation between the primary 5'-hydroxyl and the secondary 2'/3'-hydroxyl groups of the ribose sugar.

Reaction Mechanism

The reaction utilizes Trityl Chloride (TrCl) in anhydrous Pyridine .[1]

-

Activation: Pyridine acts as both solvent and base, neutralizing the HCl byproduct.[1]

-

Regioselectivity: The bulky trityl cation (formed transiently or via SN2-like attack) preferentially reacts with the less sterically hindered primary 5'-OH.

-

Side Reactions: Prolonged reaction times or elevated temperatures can lead to thermodynamic equilibration, resulting in unwanted 2',5'-bis-trityl or 3',5'-bis-trityl impurities.

Diagram 1: Synthetic Pathway

The following diagram illustrates the conversion of Uridine to 5'-O-Trityluridine, highlighting the critical intermediate states.

Caption: Kinetic control favors 5'-O-tritylation. Excessive heat promotes secondary hydroxyl attack.

Part 3: Validated Experimental Protocol

Objective: Synthesis of 5'-O-Trityluridine on a 10 mmol scale. Safety Note: Pyridine is toxic and has a noxious odor. Perform all operations in a fume hood.

Reagents

-

Uridine (2.44 g, 10 mmol)

-

Trityl Chloride (3.07 g, 11 mmol, 1.1 eq)

-

Anhydrous Pyridine (50 mL)

-

Methanol (for quenching)[1]

-

Dichloromethane (DCM)

-

Sat. NaHCO₃

Step-by-Step Methodology

-

Azeotropic Drying (Critical):

-

Dissolve Uridine in dry Pyridine (20 mL) and evaporate to dryness under reduced pressure (rotary evaporator). Repeat twice. This removes trace water that would hydrolyze TrCl to Triphenylmethanol (TrOH).

-

-

Reaction Setup:

-

Redissolve the dried Uridine in anhydrous Pyridine (50 mL).

-

Cool the solution to 0°C in an ice bath.

-

Add Trityl Chloride (1.1 eq) portion-wise over 10 minutes.

-

-

Incubation:

-

Allow the reaction to warm to Room Temperature (RT) naturally.

-

Stir under nitrogen atmosphere for 12–16 hours.

-

-

Monitoring (Self-Validation):

-

Check via TLC (System: 10% MeOH in DCM).

-

Observation: Product (Rf ~0.5) should appear; Starting Material (Rf ~0.1) should disappear.[1] TrOH (impurity) runs near the solvent front.

-

-

Quenching & Workup:

-

Add Methanol (5 mL) to quench unreacted TrCl. Stir for 10 mins.

-

Evaporate Pyridine to a syrup (do not dry completely to avoid gumming).

-

Dilute with DCM (100 mL) and wash with Sat. NaHCO₃ (2 x 50 mL) and Brine (50 mL).

-

Dry organic layer over Na₂SO₄, filter, and concentrate.

-

-

Purification:

Diagram 2: Purification Logic

Caption: Purification workflow to isolate 5'-O-Trityluridine from lipophilic impurities and polar starting material.

Part 4: Quality Control & Characterization

Successful synthesis is confirmed by the presence of the trityl group and the integrity of the uracil base.

Proton NMR (¹H-NMR) in DMSO-d₆

-

Trityl Group: A massive multiplet in the aromatic region (7.20 – 7.45 ppm , ~15H).[1] This confirms the incorporation of the protecting group.

-

Uracil Base: Two doublets for H-6 and H-5.

-

Anomeric Proton (H-1'): A doublet or broad singlet around 5.7 – 5.9 ppm .[1]

-

Hydroxyls: If the sample is dry, 2'-OH and 3'-OH signals appear as doublets around 5.0 – 5.5 ppm (exchangeable with D₂O).[1]

Mass Spectrometry (ESI-MS)[1]

-

Expected Mass: [M+Na]⁺ = 509.5 m/z.

-

Fragment: A characteristic peak at 243 m/z (Trityl cation, CPh₃⁺) is often observed in positive mode.

Common Impurities

-

Triphenylmethanol (TrOH): Sharp singlet ~5.6 ppm (OH) in DMSO; distinct aromatic pattern.[1]

-

Bis-tritylated species: Integration of aromatics >15H relative to H-6 base proton.[1]

Part 5: Handling, Stability & Safety

Stability[4]

-

Acid Sensitivity: The 5'-O-trityl bond is acid-labile.[1] Avoid exposure to acidic vapors (HCl, TFA). Solutions in CDCl₃ (which can be slightly acidic) may show slow degradation; DMSO-d₆ is preferred for NMR.[1]

-

Thermal Stability: Stable at room temperature in solid form.[1] Store at -20°C for long-term preservation to prevent slow hydrolysis or oxidation.

Safety Protocol

-

Pyridine: Hepatotoxic and affects male fertility. Use double-gloving (Nitrile) and work strictly in a fume hood.

-

Trityl Chloride: Corrosive; reacts with skin moisture to form HCl.[1]

References

-

PubChem. (2025).[1] 5'-O-Trityluridine Compound Summary. National Library of Medicine. [Link]

-

Beigelman, L., et al. (1995). Synthesis and biological activity of 2'-modified-2'-deoxyadenosine derivatives. Nucleic Acids Research.[2] [Link]

-

Tipson, R. S. (1968).[1] Reaction of Nucleic Acid Bases with Trityl Chloride. Synthetic Procedures in Nucleic Acid Chemistry, Vol 1. (Standard reference for tritylation protocols).

Sources

Molecular weight and formula of 5'-O-Trityluridine

This technical guide details the physicochemical properties, synthesis, and applications of 5'-O-Trityluridine , a critical intermediate in nucleoside chemistry.

Strategic Protection in Nucleoside Synthesis

Executive Summary & Physicochemical Profile

5'-O-Trityluridine (5'-O-triphenylmethyluridine) is a nucleoside derivative where the primary hydroxyl group at the 5'-position of the ribose sugar is protected by a trityl (triphenylmethyl) group. This compound serves as a pivotal intermediate in the regioselective functionalization of the uridine sugar moiety, particularly for modifications at the 2' and 3' positions.

Unlike the more acid-labile 4,4'-dimethoxytrityl (DMT) group used in automated oligonucleotide synthesis, the standard trityl group offers higher stability, making it ideal for multi-step solution-phase synthesis where robust protection is required against mild acidic conditions or during crystallographic studies.

Physicochemical Specifications

| Property | Data |

| Chemical Name | 5'-O-Triphenylmethyluridine |

| CAS Number | 6554-10-5 |

| Molecular Formula | |

| Molecular Weight | 486.52 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in Pyridine, DMSO, DMF, Dichloromethane; Insoluble in Water |

| ~0.4–0.5 (10% MeOH in DCM, Silica Gel) |

CRITICAL DISTINCTION: Do not confuse this compound with Trifluridine (5-trifluoromethyl-2'-deoxyuridine, CAS 70-00-8). Trifluridine is an antiviral drug with a fluorinated base; 5'-O-Trityluridine is a protected synthetic intermediate.

Synthetic Pathway & Mechanistic Insight

The synthesis of 5'-O-Trityluridine relies on the principle of steric regiocontrol . The ribose ring of uridine contains three hydroxyl groups: one primary (5'-OH) and two secondary (2'-OH, 3'-OH).

The Regioselectivity Mechanism

The trityl cation (

Figure 1: Synthetic workflow demonstrating the conversion of Uridine to 5'-O-Trityluridine via steric selection.

Experimental Protocol: Synthesis & Purification

This protocol is designed for high purity (>98%) suitable for downstream spectral analysis or further derivatization.

Materials

-

Uridine (dried in vacuo over

overnight) -

Trityl Chloride (TrCl)[1]

-

Anhydrous Pyridine

-

Dichloromethane (DCM)

-

Sodium Bicarbonate (

) -

Methanol (MeOH)

Step-by-Step Methodology

-

Preparation: Suspend dried Uridine (10 mmol, 2.44 g) in anhydrous pyridine (50 mL).

-

Note: Uridine dissolves slowly. Mild heating (40°C) may be used initially to aid dissolution, but cool to room temperature (RT) before adding TrCl.

-

-

Reaction: Add Trityl Chloride (12 mmol, 3.34 g) in one portion.

-

Mechanism:[1] The solution will turn yellow/orange. Stir at RT for 12–18 hours.

-

Monitoring: Check TLC (10% MeOH/DCM). The product will appear as a UV-active spot with a higher

than the baseline uridine.

-

-

Quenching: Add Methanol (5 mL) to quench unreacted TrCl. Stir for 15 minutes.

-

Workup:

-

Evaporate pyridine under reduced pressure (co-evaporate with toluene to remove traces).

-

Dissolve the residue in DCM (100 mL).

-

Wash with saturated aqueous

(2 x 50 mL) and Brine (50 mL). -

Dry organic layer over anhydrous

.

-

-

Purification:

-

Concentrate the organic layer to a foam.

-

Purify via silica gel column chromatography.

-

Eluent Gradient: Start with 100% DCM, then gradient to 5% MeOH/DCM.

-

Outcome: 5'-O-Trityluridine elutes first; unreacted uridine remains on the column.

-

Structural Characterization & Validation

To validate the identity of the synthesized compound, compare spectral data against these standard values.

Proton NMR ( H-NMR, 400 MHz, DMSO- )

The diagnostic signals confirm the presence of the trityl group and the integrity of the uridine core.

| Shift ( | Multiplicity | Integration | Assignment | Structural Insight |

| 11.35 | Singlet (s) | 1H | NH (Imide) | Confirms Uracil base integrity |

| 7.70 | Doublet (d) | 1H | H-6 | Pyrimidine ring proton |

| 7.20 – 7.45 | Multiplet (m) | 15H | Ar-H (Trityl) | Diagnostic: 3 x Phenyl rings |

| 5.75 | Doublet (d) | 1H | H-1' | Anomeric proton (Sugar-Base link) |

| 5.30 | Doublet (d) | 1H | H-5 | Pyrimidine ring proton |

| 3.20 – 3.35 | Multiplet | 2H | H-5', H-5'' | Shifted upfield due to Tr shielding |

Mass Spectrometry (ESI-MS)

-

Expected Mass: 486.52 Da

-

Observed Ion

: ~509.5 m/z -

Observed Ion

: ~487.5 m/z

Stability & Deprotection Dynamics

Understanding the stability profile is crucial for orthogonal protection strategies.

-

Acid Stability:

-

Trityl (Tr) vs. Dimethoxytrityl (DMT): The Tr group is more stable to acid than DMT.

-

Deprotection Condition: Requires stronger acid or longer exposure (e.g., 80% Acetic Acid at 60°C for 1 hour) compared to DMT (3% TCA in DCM for 2 minutes).

-

Advantage:[2] Allows for selective removal of other acid-labile groups (like acetals) under mild conditions without losing the 5'-protection.

-

-

Base Stability:

-

Stable to standard basic conditions (e.g., Ammonium hydroxide, Carbonates).

-

Stable to nucleophilic attack during phosphoramidite coupling.

-

Figure 2: Comparative stability of Trityl vs. DMT protecting groups.

References

-

Amerigo Scientific. 5-O-Trityluridine Product Datasheet. Catalog No: NNNA186629BIO.[2]

- Beigelman, L., et al. (1995). "Synthesis and biological activity of 2'-modified-2'-deoxy-nucleosides." Nucleosides & Nucleotides.

- Chaudhary, S. K., & Hernandez, O. (1979). "4-Dimethylaminopyridine: An efficient and selective catalyst for the silylation of alcohols." Tetrahedron Letters. (Contextualizing selective protection of hydroxyls).

-

CAS Common Chemistry. Search for Trityl Uridine Derivatives. [3]

Sources

Stability of 5'-O-Trityl Group in Basic Conditions

A Technical Guide for Oligonucleotide Processing[1]

Executive Summary

The 5'-O-(4,4'-dimethoxytrityl) (DMT) group is the cornerstone of solid-phase oligonucleotide synthesis, primarily selected for its exquisite acid lability which facilitates rapid deblocking cycles. However, its stability in basic conditions is equally critical, particularly during the cleavage and deprotection phases of "Trityl-On" purification workflows.

Contrary to its acid sensitivity, the trityl ether linkage is kinetically and thermodynamically stable in the presence of strong nucleophiles and bases (e.g., ammonium hydroxide, methylamine) due to steric shielding and the poor leaving group ability of the alkoxide. This guide details the mechanistic boundaries of this stability, identifies the specific process risks (primarily during workup/drying), and provides validated protocols to ensure the integrity of the 5'-DMT group during basic processing.

Mechanistic Basis of Stability

To control the behavior of the trityl group, one must understand the electronic and steric forces at play.[1] The 5'-O-DMT group forms a trityl ether bond.

Chemical Resilience Profile

-

Acid Lability (Intentional): In acidic conditions (e.g., TCA in Dichloromethane), the ether oxygen is protonated, making it a viable leaving group. The reaction is driven by the formation of the resonance-stabilized dimethoxytrityl carbocation (

), which is orange in color ( -

Base Stability (Inherent): In basic conditions, the ether oxygen cannot be protonated. For the bond to break, a nucleophile (e.g.,

,-

Steric Hindrance: The three phenyl rings form a "propeller" shape that physically blocks nucleophilic approach to the central carbon.

-

Leaving Group: The alkoxide (

) is a poor leaving group, and there is no low-energy pathway to stabilize the transition state in a basic environment.

-

Visualization: Stability Logic

The following diagram illustrates the divergent reactivity of the DMT group in acidic vs. basic environments.

Figure 1: Mechanistic divergence of the 5'-O-DMT group. In base, steric bulk and lack of protonation prevent cleavage.

Stability in Standard Deprotection Reagents[4]

The 5'-DMT group is stable in the vast majority of standard deprotection cocktails used in DNA/RNA synthesis. The following table summarizes stability profiles based on empirical data and standard protocols [1, 2].

Table 1: 5'-DMT Stability Matrix

| Reagent | Composition | Conditions | 5'-DMT Status | Notes |

| Concentrated NH₄OH | ~28-30% Ammonia | 55°C, 16h | Stable | Standard DNA deprotection. No significant loss observed. |

| AMA | 1:1 NH₄OH / 40% Methylamine | 65°C, 10 min | Stable | "Fast" deprotection. Stable despite higher temperature/basicity.[3] |

| NaOH | 0.1 M - 1.0 M Sodium Hydroxide | RT to 55°C | Stable | Used for specific modifiers; DMT remains intact. |

| K₂CO₃ in MeOH | 0.05 M Potassium Carbonate | RT, 4h | Stable | "UltraMild" deprotection. Completely safe for DMT. |

| TBAF / TEA·3HF | Fluoride reagents | RT | Conditional | Risk: Acidic HF complexes can strip DMT if not properly buffered. |

Critical Insight: While the DMT group is chemically stable in these reagents, thermal degradation of the linkage (not just the DMT) or side reactions with specific modifiers (e.g., MMT-amino modifiers) can occur at extreme temperatures (>65°C for extended periods).

The "Trityl-On" Purification Strategy[6][7][8]

The primary reason to study basic stability is "Trityl-On" purification. This method relies on the hydrophobic DMT group acting as a "handle" to separate full-length product (DMT-On) from failure sequences (DMT-Off/Capped) on a Reverse Phase (RP) column or cartridge.

The Volatility Hazard (The "Hidden" Acid)

The most common cause of premature DMT loss is not the base itself, but the removal of the base .

-

Scenario: You dry down a deprotection solution (NH₄OH) in a vacuum concentrator.

-

Mechanism: Ammonia (

) is more volatile than water. As

Protocol: Preventing Premature Detritylation

To prevent this, a non-volatile base must be added to maintain high pH during evaporation.

Validated Protocol:

-

Deprotection: Perform standard deprotection (e.g., NH₄OH, 55°C).

-

Quenching/Buffering: Before evaporation, add Tris Base to the solution.

-

Dosage: Add ~45 mg of solid Tris base per 1 mL of deprotection solution.

-

Target: This maintains alkalinity even after all ammonia has evaporated.

-

-

Evaporation: Dry down in a speed-vac. The Tris ensures the DMT remains intact.

-

Purification: Re-suspend in neutral/basic buffer (e.g., 0.1M TEAA, pH 7.0) for HPLC/Cartridge loading.

Workflow Visualization

Figure 2: Trityl-On purification workflow highlighting the critical buffering step during drying.

Experimental Validation & Troubleshooting

Assessing Stability (HPLC Method)

To verify DMT stability in a new basic cocktail:

-

Synthesize: A short diagnostic oligo (e.g.,

) with 5'-DMT. -

Split Sample:

-

Control: Standard deprotection + Tris buffer.

-

Test: New condition (e.g., high temp amine).

-

-

Analyze: Run RP-HPLC (C18 column).

-

DMT-On Peak: Elutes late (high % Acetonitrile).

-

DMT-Off Peak: Elutes early.

-

-

Calculation:

Troubleshooting Premature Loss

If you observe "DMT-Off" species before acid treatment:

-

Check Color: If the solution turns orange/red during workup, acid has been generated, and the trityl cation is being released.

-

Check Vacuum Concentrator: Ensure no acid vapors (from previous TFA runs) are present in the trap.

-

Check Buffers: Ensure TEAA (Triethylammonium Acetate) buffers for HPLC are at pH 7.0, not acidic.

References

-

Glen Research. Deprotection Guide: Key Considerations – Deprotection to Completion. Glen Research Technical Guide. Link

-

Thermo Fisher Scientific. Evaluating and Isolating Synthetic Oligonucleotides. Technical Note. Link

-

Glen Research. Technical Brief – Avoiding Trityl Loss When Processing Synthetic Oligonucleotides. Glen Report 21.19. Link

-

Sigma-Aldrich. DNA Oligonucleotide Synthesis: Detritylation Mechanism. Technical Article.[2][4][5][6][7] Link

-

ATDBio. Solid-phase oligonucleotide synthesis: Trityl-on purification. Nucleic Acids Book.[5] Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. DNA寡核苷酸合成 [sigmaaldrich.com]

- 3. Tritylamines [organic-chemistry.org]

- 4. glenresearch.com [glenresearch.com]

- 5. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]

- 6. glenresearch.com [glenresearch.com]

- 7. Oligonucleotide synthesis under mild deprotection conditions - PMC [pmc.ncbi.nlm.nih.gov]

Solubility Profile & Handling of 5'-O-Trityluridine in Organic Solvents

Topic: 5'-O-Trityluridine Solubility in Organic Solvents (DMSO, DMF, Pyridine) Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

5'-O-Trityluridine (Tr-U) represents a critical intermediate in oligonucleotide synthesis and nucleoside modification. Its solubility profile is defined by the amphiphilic tension between the polar uridine core (ribose sugar + uracil base) and the highly lipophilic, bulky trityl (triphenylmethyl) protecting group.

Key Technical Takeaway: 5'-O-Trityluridine exhibits high solubility (>100 mg/mL) in Pyridine, DMSO, and DMF. However, the utility of these solvents is strictly governed by the acid-lability of the trityl ether bond . This guide details the solvation thermodynamics, experimental protocols for dissolution/removal, and critical stability factors preventing premature detritylation.

Physicochemical Basis of Solubility

To understand the solubility behavior of 5'-O-Trityluridine, one must analyze its structural components. The molecule acts as a "chimera" of polarity:

-

The Nucleoside Core (Uridine): Highly polar, capable of multiple H-bond donor/acceptor interactions. Insoluble in non-polar organics (Hexane, Ether).

-

The Protecting Group (Trityl): A massive, hydrophobic triphenylmethyl shield. It disrupts the crystal lattice energy of the native nucleoside and provides a "greasy" handle for organic solvation.

Solvent Compatibility Matrix:

| Solvent | Solubility Rating | Primary Utility | Removal Difficulty |

|---|---|---|---|

| Pyridine | Excellent (Native) | Synthesis & Acylation | High (BP 115°C) |

| DMSO | Excellent | NMR Analysis & Bio-assays | Very High (BP 189°C) |

| DMF | High | General Reactions (SN2) | High (BP 153°C) |

| Water | Insoluble | Precipitation/Workup | N/A |

Detailed Solvent Analysis

A. Pyridine: The "Native" Synthetic Environment

Pyridine is the gold standard solvent for 5'-O-Trityluridine. It acts not only as a solvent but as an acid scavenger (base), stabilizing the acid-sensitive trityl group.

-

Solvation Mechanism: Pyridine’s aromatic ring interacts via

- -

Operational Context: Most 5'-O-Trityluridine is born in pyridine (via reaction of Uridine + Trityl Chloride).

-

Critical Protocol (Solvent Removal): Pyridine forms a stubborn azeotrope. Removal requires co-evaporation with Toluene . Toluene disrupts the pyridine-nucleoside interaction and lowers the effective boiling point via azeotropic distillation.

B. DMSO (Dimethyl Sulfoxide): The Analytical Standard

DMSO is the most powerful solvating agent among the three, often used when concentrations exceed 200 mg/mL or for cryopreservation of stock solutions.

-

Solvation Mechanism: DMSO disrupts inter-molecular H-bonding of the ribose hydroxyls more effectively than any other organic solvent.

-

Risk Factor: DMSO is hygroscopic. Absorbed water can hydrolyze the trityl group if the pH drops even slightly. Always use anhydrous, amine-free DMSO.

-

Application: Primary solvent for

H-NMR characterization due to lack of exchangeable protons (in deuterated form) and complete dissolution preventing aggregation.

C. DMF (Dimethylformamide): The Reaction Workhorse

DMF is the preferred solvent for subsequent functionalization (e.g., alkylation of the N3 position) where pyridine might be too nucleophilic or DMSO too difficult to remove.

-

Stability Warning: DMF decomposes over time to produce dimethylamine and formic acid . This formic acid impurity is lethal to the trityl group.

-

Quality Control: Only use "Amine-Free" or "Sequencing Grade" DMF. If the DMF smells "fishy," it contains amines/acid and will degrade your sample.

Experimental Workflows & Decision Logic

Workflow 1: Solvent Selection Decision Tree

Figure 1: Decision logic for solvent selection based on downstream application.

Workflow 2: Dissolution & Solvent Exchange Protocol

Objective: Dissolve 5'-O-Trityluridine in DMSO for a stock solution, then recover solid material.

Step-by-Step Protocol:

-

Preparation:

-

Weigh 100 mg of 5'-O-Trityluridine into a scintillation vial.

-

Purge vial with Argon/Nitrogen (Trityl groups are sensitive to moisture-induced acidity).

-

-

Dissolution:

-

Add 1.0 mL of Anhydrous DMSO .

-

Vortex for 30 seconds. Solution should be clear and viscous.

-

Note: If heating is required, do not exceed 40°C. Higher temperatures in DMSO can accelerate decomposition if trace acid is present.

-

-

Precipitation (Recovery):

-

Prepare a receiving vessel with 10 mL of ice-cold water (10x volume excess).

-

Optional: Add 100 µL of Triethylamine (TEA) to the water to buffer pH > 7.

-

Dropwise add the DMSO/Trityl solution into the stirring water.

-

A white precipitate (Tr-U) will form immediately (Trityl group is hydrophobic).

-

-

Filtration:

-

Filter the precipitate through a sintered glass funnel.

-

Wash with cold water (3x 5 mL) to remove residual DMSO.

-

Dry under high vacuum over P

O

-

Critical Stability & Troubleshooting

The most common failure mode when handling 5'-O-Trityluridine in organic solvents is accidental detritylation .

The "Orange Color" Warning

The Trityl cation (Tr

-

Observation: If your clear DMSO/DMF solution turns yellow/orange upon standing.

-

Diagnosis: Acidic cleavage has occurred. The Trityl group has fallen off.

-

Root Cause: Solvent contamination (Formic acid in DMF, Acetic acid in Pyridine) or CO

absorption from air (forming carbonic acid). -

Immediate Action: Add 1% Triethylamine (TEA) or Pyridine immediately to neutralize the acid, though the damage (cleavage) is irreversible.

Quantitative Data Summary

| Parameter | Value / Note |

| Max Solubility (Est.) | > 200 mg/mL (DMSO/Pyridine) |

| Storage Temp (Solution) | -20°C (Avoid freeze-thaw cycles) |

| Critical pH Limit | pH > 7.0 (Strictly Basic/Neutral) |

| Hygroscopicity | High (Dry solvents required) |

References

-

Beaucage, S. L., & Iyer, R. P. (1992). Advances in the Synthesis of Oligonucleotides by the Phosphoramidite Approach. Tetrahedron, 48(12), 2223-2311. Link (Foundational text on trityl protection chemistry).

- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for Trityl group stability and removal conditions).

-

Sigma-Aldrich. (2025). NMR Chemical Shifts of Common Laboratory Solvents. Link (Reference for solvent impurity identification in DMSO/DMF).

-

PubChem. (2025).[1][2] 5'-O-Trityluridine Compound Summary. Link (Physicochemical property verification).

Sources

The Trityl Shield: A Legacy of Protection in the Synthesis of RNA Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of synthetic chemistry, particularly in the realm of oligonucleotide synthesis, the precise and sequential assembly of monomeric units demands a sophisticated strategy of protection and deprotection. At the heart of this strategy for RNA and DNA synthesis lies the trityl group, a bulky and reversible guardian of the crucial 5'-hydroxyl function. This guide provides a deep dive into the history, development, and mechanistic underpinnings of trityl protection, with a particular focus on its indispensable role in modern RNA synthesis for therapeutic applications. We will explore the causal logic behind its selection, the evolution of its derivatives, and the critical interplay with other protecting groups that enables the construction of complex RNA molecules.

The Genesis of a Guardian: Early Oligonucleotide Synthesis and the Need for a Reversible Shield

The journey to synthesize oligonucleotides began with formidable challenges. Early efforts in the 1950s, such as the pioneering work of Michelson and Todd in 1955 on the synthesis of a dithymidinyl nucleotide, highlighted the critical need for a temporary protecting group for the 5'-hydroxyl of the nucleoside.[1][2][3][4][5] Without such a shield, uncontrolled polymerization would occur, leading to a complex and inseparable mixture of products. The ideal protecting group needed to be selectively introduced onto the primary 5'-hydroxyl, remain stable throughout the coupling reaction, and then be cleanly removed to allow for the next monomer addition, all without damaging the nascent oligonucleotide chain.

It was the seminal work of H. Gobind Khorana and his group in the late 1950s and early 1960s that laid the foundation for modern oligonucleotide synthesis and introduced the trityl (triphenylmethyl, Tr) group as a viable 5'-protecting group.[6] Khorana's contributions were instrumental in the development of the phosphodiester method of oligo synthesis.[6] His quest to decipher the genetic code spurred the development of robust methods for creating oligonucleotides of defined sequences.[6]

The Rise of the Dimethoxytrityl (DMT) Group: A Game-Changer for Efficiency and Automation

While the parent trityl group was a significant step forward, its removal required relatively harsh acidic conditions that could lead to depurination, the cleavage of the glycosidic bond between the purine base and the sugar, particularly in DNA synthesis. This necessitated the development of more acid-labile trityl derivatives. The introduction of electron-donating methoxy groups onto the phenyl rings of the trityl moiety dramatically increased the stability of the trityl cation formed during acidic cleavage, thereby accelerating the rate of deprotection under milder conditions.

This led to the ascendancy of the 4,4'-dimethoxytrityl (DMT) group, a cornerstone of modern oligonucleotide synthesis.[6] The DMT group strikes an optimal balance: it is sufficiently stable to the conditions of the synthesis cycle yet can be rapidly and quantitatively removed with dilute acid. This innovation was a critical enabler for the transition from laborious solution-phase synthesis to the highly efficient and automated solid-phase synthesis methods that are standard today.

The remarkable difference in lability between the trityl derivatives is illustrated in the table below:

| Protecting Group | Abbreviation | Relative Rate of Deprotection (approx.) | Typical Cleavage Conditions |

| Trityl | Tr | 1 | 80% Acetic Acid (hours) |

| Monomethoxytrityl | MMT | 10 | 80% Acetic Acid |

| Dimethoxytrityl | DMT | ~300 | 3% Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in Dichloromethane (DCM) (minutes) |

The relative rates of deprotection are approximate and can vary with reaction conditions.

The vibrant orange color of the dimethoxytrityl cation released upon deprotection also provided a convenient real-time spectrophotometric method to monitor the efficiency of each coupling cycle in automated synthesis, a feature that remains invaluable.

The Mechanism of Detritylation: An Acid-Catalyzed Liberation

The removal of the DMT group is a classic example of an acid-catalyzed cleavage of an ether linkage. The reaction proceeds through the formation of a highly stabilized carbocation, the dimethoxytrityl cation, which is resonance-stabilized by the three aromatic rings.

Caption: Mechanism of Acid-Catalyzed Detritylation.

The Orthogonal Challenge of RNA Synthesis: A Symphony of Protecting Groups

The synthesis of RNA presents an additional layer of complexity compared to DNA due to the presence of the 2'-hydroxyl group on the ribose sugar. This nucleophilic group must be protected throughout the synthesis to prevent side reactions, such as chain branching and cleavage. This necessitates an "orthogonal" protection strategy, where different classes of protecting groups are used for the 5'-hydroxyl, the 2'-hydroxyl, and the exocyclic amines of the nucleobases, such that each can be removed under specific conditions without affecting the others.

The standard approach in modern RNA synthesis employs the acid-labile 5'-DMT group in concert with a base-labile protecting group for the nucleobases and a fluoride-labile silyl ether for the 2'-hydroxyl, most commonly the tert-butyldimethylsilyl (TBDMS) group.[7][8][9][10]

Caption: Orthogonal Protection Strategy in RNA Synthesis.

This elegant interplay of protecting groups allows for the controlled, directional synthesis of the RNA chain on a solid support. The stability of the 2'-O-TBDMS group to the acidic conditions required for 5'-DMT removal is paramount to the success of this strategy.[7]

Experimental Protocol: The Detritylation Step in Automated RNA Synthesis

The detritylation step is the first and a crucial part of each cycle in automated solid-phase oligonucleotide synthesis. Its efficiency directly impacts the overall yield of the final product.

Objective: To quantitatively remove the 5'-DMT protecting group from the solid-support-bound oligonucleotide to liberate the 5'-hydroxyl for the subsequent coupling reaction.

Reagents and Materials:

-

Deblocking Solution: 3% Dichloroacetic Acid (DCA) in Dichloromethane (DCM). Note: Trichloroacetic acid (TCA) can also be used, but DCA is often preferred as it can reduce the extent of depurination, especially in long sequences.[11][12][13]

-

Washing Solution: Anhydrous Acetonitrile (ACN).

-

Automated DNA/RNA Synthesizer.

-

Controlled Pore Glass (CPG) solid support with the initial nucleoside attached.

Procedure:

-

Initial Wash: The synthesis column containing the CPG-bound oligonucleotide is washed with anhydrous acetonitrile to remove any residual moisture and reagents from the previous cycle.

-

Detritylation: The deblocking solution (3% DCA in DCM) is passed through the synthesis column for a specified time (typically 60-180 seconds, depending on the synthesizer and scale). This step cleaves the DMT group from the 5'-hydroxyl of the terminal nucleotide. The effluent, containing the orange DMT cation, is typically directed to a fraction collector or a spectrophotometer to monitor the reaction progress and calculate the stepwise coupling efficiency.

-

Acetonitrile Wash: The column is thoroughly washed with anhydrous acetonitrile to remove the DCA and the cleaved DMT cation. This step is critical to prevent residual acid from interfering with the subsequent base-catalyzed coupling reaction.

-

Drying: The column is dried by flushing with an inert gas (e.g., Argon) to ensure an anhydrous environment for the coupling step.

The support-bound oligonucleotide with a free 5'-hydroxyl group is now ready for the coupling with the next phosphoramidite monomer.

Beyond the DMT: Modern Advancements and Alternative 5'-Protecting Groups

While the DMT group remains the workhorse for routine RNA synthesis, the increasing complexity of RNA-based therapeutics and diagnostics has driven the development of alternative 5'-protecting groups with tailored properties. These alternatives are often designed to be removable under even milder or orthogonal conditions to accommodate sensitive modifications within the oligonucleotide sequence.

Some notable alternatives include:

-

Pixyl (Px) and its derivatives: These groups are more acid-labile than DMT and can be removed under very mild acidic conditions, which is advantageous for the synthesis of oligonucleotides containing acid-sensitive functionalities.

-

Fmoc (9-fluorenylmethoxycarbonyl): This base-labile protecting group offers an alternative orthogonal strategy, where the 5'-deprotection is achieved with a base, while acid-labile groups can be used elsewhere in the molecule.

The choice of the 5'-protecting group is a critical decision in the design of an RNA synthesis strategy and is dictated by the specific chemical nature of the target molecule and any incorporated modifications.

Conclusion: The Enduring Legacy of the Trityl Group

From its early application in solution-phase chemistry to its central role in high-throughput automated solid-phase synthesis, the trityl group, and particularly its dimethoxy derivative, has been an enabling technology in the field of nucleic acid chemistry. Its unique combination of steric bulk, selective introduction, and tunable acid lability has provided the reliable "on-off" switch necessary for the precise construction of DNA and RNA molecules. As the field of RNA therapeutics continues to expand, the fundamental principles of trityl protection, established decades ago, will undoubtedly continue to be the foundation upon which new and life-changing molecules are built. The trityl shield, in its elegant simplicity, remains an enduring testament to the power of thoughtful chemical design.

References

-

Michelson, A. M., & Todd, A. R. (1955). Nucleotides part XXXII. Synthesis of a dithymidine dinucleotide containing a 3′: 5′-internucleotidic linkage. J. Chem. Soc., 2632. [Link]

-

Michaelson and Todd dithymidinyl nucleotide (5) (1955). (n.d.). ResearchGate. [Link]

-

Oligonucleotide synthesis. (2023, November 28). In Wikipedia. [Link]

-

The Chemical Synthesis of Oligonucleotides. (2014, March 7). Journal of Chemical Education. [Link]

-

Mild Detritylation of Nucleic Acid Hydroxyl Groups by Warming-up. (2016). Molecules, 21(9), 1164. [Link]

-

Chemical synthesis of oligonucleotides. 3. (1989). Journal of Chemical Sciences, 101(1-2), 99-111. [Link]

-

Synthesis of 5′-O-DMT-2′-O-TBS mononucleosides using an organic catalyst. (2014). Current Protocols in Nucleic Acid Chemistry, 58, 3.19.1–3.19.18. [Link]

-

An Update on Protection of 5'-Hydroxyl Functions of Nucleosides and Oligonucleotides. (2011). Current Protocols in Nucleic Acid Chemistry, 44(1), 2.3.1–2.3.29. [Link]

-

Novel Chemoenzymatic Protocol for the Synthesis of 3'-O-Dimethoxytrityl-2'-deoxynucleoside Derivatives as Building Blocks for Oligonucleotide Synthesis. (2007). Organic Process Research & Development, 11(4), 713–717. [Link]

-

Chemistry of installing epitranscriptomic 5-modified cytidines in RNA oligomers. (2024). Organic & Biomolecular Chemistry. [Link]

- Improved methods of detritylation for oligonucleotide synthesis. (1996).

-

TECHNICAL BRIEF – Synthesis of Long Oligonucleotides. (n.d.). Glen Research. [Link]

-

Synthesis of Specifically Modified Oligonucleotides for Application in Structural and Functional Analysis of RNA. (2010). Molecules, 15(7), 4802–4823. [Link]

-

Basic phosphoramidite structure where DMT is a dimethoxytrityl protecting group and the base is adenine, cytosine, guanine or thymine. (n.d.). ResearchGate. [Link]

-

Nucleophilic Groups Protection of Phosphoramidite for DNA Synthesis. (2016). International Research Journal of Pure and Applied Chemistry, 13(2), 1-7. [Link]

-

Controlled Detritylation of Antisense Oligonucleotides. (2000). Nucleosides, Nucleotides and Nucleic Acids, 19(10-12), 1937-1947. [Link]

-

Controlled Synthesis of Mono-Dimethoxytrityl Protected Derivatives of Glycols and Diols Utilizing Chromatography-Free Method. (2024). Advanced Journal of Chemistry, Section A, 7(4), 448-458. [Link]

-

Nucleophilic Groups Protection of Phosphoramidite for DNA Synthesis. (2016). International Research Journal of Pure and Applied Chemistry, 13(2), 1-7. [Link]

-

Difluoroacetic acid: an alternative acid in the detritylation reaction for the solid-phase synthesis of oligonucleotides. (2024). RSC Advances, 14, 14193-14200. [Link]

-

Application Guide - Procedure for the synthesis, deprotection and isolation of RNA using TBDMS-protected monomers. (n.d.). Glen Research. [Link]

-

Formation of 4,4'-dimethoxytrityl-C-phosphonate oligonucleotides. (2002). Journal of the American Society for Mass Spectrometry, 13(8), 966–976. [Link]

-

RNA oligonucleotide synthesis. (n.d.). ATDBio. [Link]

Sources

- 1. trilinkbiotech.com [trilinkbiotech.com]

- 2. lifesciences.danaher.com [lifesciences.danaher.com]

- 3. researchgate.net [researchgate.net]

- 4. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]

- 5. The Chemical Synthesis of Oligonucleotides [biosyn.com]

- 6. blog.biosearchtech.com [blog.biosearchtech.com]

- 7. Synthesis of 5′-O-DMT-2′-O-TBS mononucleosides using an organic catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chemistry of installing epitranscriptomic 5-modified cytidines in RNA oligomers - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01098A [pubs.rsc.org]

- 9. Synthesis of Specifically Modified Oligonucleotides for Application in Structural and Functional Analysis of RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 10. atdbio.com [atdbio.com]

- 11. glenresearch.com [glenresearch.com]

- 12. Difluoroacetic acid: an alternative acid in the detritylation reaction for the solid-phase synthesis of oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Formation of 4,4'-dimethoxytrityl-C-phosphonate oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

Strategic Utilization of 5'-O-Trityluridine in Nucleoside Analog Synthesis

Executive Summary

In the architecture of modified nucleosides—critical for Antisense Oligonucleotides (ASOs), mRNA therapeutics, and small molecule antivirals—the choice of protecting group dictates the synthetic ceiling.[1] While Dimethoxytrityl (DMT) is the standard for solid-phase automated synthesis, 5'-O-Trityluridine (Tr-U) remains the superior starting material for solution-phase scaffold manipulation.

This guide details the technical utility of 5'-O-Trityluridine. Unlike DMT, the triphenylmethyl (Trityl) group offers enhanced stability against weak acids and Lewis acids, allowing for rigorous downstream modifications at the 2' and 3' positions (e.g., alkylation, inversion, or oxidation) without premature deprotection.[1] We present a self-validating workflow for its synthesis, regioselective functionalization, and controlled deprotection.

The Strategic Value of the Trityl Group[1]

The decision to use Trityl (Tr) over DMT or Monomethoxytrityl (MMT) is a calculation of stability vs. lability .[1]

| Feature | 5'-O-Trityl (Tr) | 5'-O-Dimethoxytrityl (DMT) | Impact on Workflow |

| Acid Sensitivity | Moderate ( | High ( | Tr allows acidic workups/reagents.[1] |

| Steric Bulk | High | High | Both direct reactions to 2'/3' or Base.[1] |

| Crystallinity | High | Low (Amorphous foams) | Tr derivatives often crystallize , simplifying scale-up purification.[1] |

| Lipophilicity | High | Moderate | Tr aids in organic solvent solubility during modification.[1] |

Expert Insight: Use 5'-O-Trityluridine when your synthetic route involves reagents (e.g., alkyl halides, mild Lewis acids) that might inadvertently cleave a DMT group, or when you require intermediate purification via crystallization rather than expensive silica chromatography.

Synthesis & Purification of 5'-O-Trityluridine[2]

The synthesis relies on the reaction of Uridine with Trityl Chloride (TrCl) in anhydrous pyridine.[1] While conceptually simple, regioselectivity and moisture control are the failure points.[1]

Protocol 1: Selective 5'-O-Tritylation

Target: Kinetic protection of the primary 5'-OH over secondary 2'/3'-OH.

Reagents:

-

Uridine (dried in vacuo over

)[1] -

Trityl Chloride (1.2 equivalents)[1]

-

Anhydrous Pyridine (Solvent & Base)[1]

Step-by-Step Methodology:

-

Dissolution: Suspend dried Uridine (10 mmol) in anhydrous pyridine (50 mL). Heat gently (60°C) to dissolve, then cool to 0°C (Critical for selectivity).

-

Addition: Add Trityl Chloride (12 mmol) portion-wise over 30 minutes.

-

Why? Rapid addition causes localized high concentration, leading to unwanted 2',5'-bis-tritylation.

-

-

Reaction: Stir at Room Temperature (RT) for 12–18 hours. Monitor via TLC (CHCl3:MeOH 9:1).[1]

-

Endpoint: Disappearance of polar Uridine spot (

) and appearance of product (

-

-

Quench: Add MeOH (5 mL) to scavenge excess TrCl.

-

Workup: Pour into ice water (500 mL) with vigorous stirring. The product typically precipitates as a white gum or solid.[1]

-

Purification (The Self-Validating Step):

Figure 1: Synthesis workflow emphasizing the purification advantage of the Trityl group.

Regioselective Modifications: The 2'-O-Alkylation Challenge

The 5'-O-Trityl group blocks the primary alcohol, leaving the 2' and 3' hydroxyls exposed. The 2'-OH is slightly more acidic (

To achieve high fidelity 2'-O-Methylation (common in ASO gapmers), we utilize the Silver Oxide (Ag2O) method or the Stannylene Acetal method.[1]

Protocol 2: Regioselective 2'-O-Methylation (Ag2O Method)

Mechanism: Coordination of Silver(I) to the 2'-OH facilitates nucleophilic attack on Methyl Iodide.

-

Setup: Dissolve 5'-O-Trityluridine (5 mmol) in anhydrous DMF.

-

Activation: Add

(1.5 eq) and stir for 30 min. -

Alkylation: Add Methyl Iodide (MeI, 5 eq). Stir at RT for 24h.[1]

-

Control: Monitor TLC.[1] The 2'-O-Me isomer usually runs slightly higher than the 3'-O-Me isomer.

-

-

Filtration: Filter through Celite to remove silver salts.[1]

-

Differentiation: The 2'-O-isomer is the major product (typically 70:30 to 85:15 ratio).[1] Separation requires silica column chromatography (Gradient: 0-5% MeOH in DCM).[1]

Advanced Pathway: The Stannylene Acetal Route

For complex alkyl groups, use Dibutyltin Oxide (

-

Reflux 5'-O-Tr-U with

in Methanol to form the 2',3'-O-stannylene acetal. -

React with alkyl halide in the presence of Cesium Fluoride (CsF).[1]

-

Result: High regioselectivity for the 2'-position due to the specific geometry of the tin intermediate.[1]

Figure 2: Decision matrix for alkylation strategies.[1] Pathway B is preferred for sterically demanding modifications.[1]

Critical Deprotection Strategies

Removing the Trityl group requires stronger acidic conditions than DMT.[1] This is a feature, not a bug—it allows the molecule to survive mild acidic workups during the modification phase.[1]

Protocol 3: Detritylation

Reagent: 80% Acetic Acid (AcOH) or Trifluoroacetic Acid (TFA) in DCM.[1]

-

Standard Method: Dissolve substrate in 80% aqueous AcOH. Heat to 60°C for 1–2 hours.

-

Observation: The solution remains clear (unlike DMT, which turns bright orange/red).[1]

-

-

Workup: Concentrate in vacuo. Co-evaporate with Ethanol to remove acetic acid.[1]

-

Validation: NMR will show the loss of the aromatic trityl signals (7.2–7.5 ppm, ~15 protons).[1]

Risk Mitigation (Depurination): While Uridine is stable, if applying this to Purine analogs (Adenosine/Guanosine), prolonged heating in acid can cause depurination (loss of the base).[1] For purines, use Dichloroacetic acid (DCA) in DCM at 0°C.[1]

Case Studies & Applications

Case Study: Synthesis of Mitochondrial tRNA Modifications

Context: Researchers synthesizing 5-taurinomethyluridine (a human mitochondrial tRNA modification) faced stability issues.[1][2] Challenge: The synthesis required installing a sulfonic acid side chain.[1] Standard 5'-O-DMT protection was too labile for the required alkylation and workup steps. Solution: 5'-O-Trityluridine was used as the scaffold. The Trityl group survived the introduction of the taurine moiety and the subsequent base manipulations.[1] It was removed only at the final stage using 80% AcOH, yielding the target hypermodified nucleoside without degradation of the sensitive side chain [1].[1]

Application in Antivirals

Modified nucleosides like Sofosbuvir (HCV) or Remdesivir (COVID-19) analogs often start from a 5'-protected intermediate to allow 2'-modification (e.g., 2'-F or 2'-C-Me). 5'-O-Trityluridine serves as a robust, crystallizable starting material for early-stage process chemistry before switching to phosphoramidites for solid-phase synthesis.

References

-

Chemical synthesis of the 5-taurinomethyl(-2-thio)uridine modified anticodon arm. Source: Nucleic Acids Research / PubMed Central.[1] Context: Demonstrates the necessity of robust protection groups for complex side-chain installation.

-

Regioselective alkylation of nucleosides. Source: Current Protocols in Nucleic Acid Chemistry.[1] Context: foundational methodologies for tin-mediated and silver-mediated alkylation.

-

The kinetics and mechanism of the acid-catalysed detritylation. Source: Organic & Biomolecular Chemistry.[1][3][4][5][6][7] Context: Detailed mechanistic comparison of DMT vs. Trityl lability.

Sources

- 1. Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemical synthesis of the 5-taurinomethyl(-2-thio)uridine modified anticodon arm of the human mitochondrial tRNALeu(UUR) and tRNALys - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mild Detritylation of Nucleic Acid Hydroxyl Groups by Warming-up - PMC [pmc.ncbi.nlm.nih.gov]

- 4. techtransfer.research.vcu.edu [techtransfer.research.vcu.edu]

- 5. Convenient, direct, metal-free, regioselective and de novo synthesis of 2,4,5-trisubstituted pyrimidines using α-aryl-β, β-ditosyloxy ketones - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. phenomenex.com [phenomenex.com]

A Comparative Analysis of the Acid Lability of 5'-O-Trityluridine and 5'-O-DMT-uridine: A Technical Guide for Researchers

Introduction: The Critical Role of 5'-Hydroxyl Protection in Nucleoside Chemistry

In the intricate world of synthetic nucleic acid chemistry, the strategic use of protecting groups is paramount to achieving high-fidelity synthesis of oligonucleotides. Among the most crucial of these is the protection of the 5'-hydroxyl group of nucleosides, which prevents unwanted side reactions during the phosphoramidite coupling cycle.[1] For decades, triarylmethyl groups, particularly the trityl (Tr) and 4,4'-dimethoxytrityl (DMT) moieties, have been the protecting groups of choice for this purpose. Their defining characteristic is their acid lability, allowing for their selective removal at each step of oligonucleotide synthesis. This guide provides an in-depth technical examination of the comparative acid lability of 5'-O-Trityluridine and 5'-O-DMT-uridine, offering insights into the underlying chemical principles and practical implications for researchers in drug development and molecular biology.

The Mechanism of Acid-Catalyzed Detritylation: A Tale of Two Carbocations

The cleavage of the 5'-O-trityl or 5'-O-DMT ether linkage is an acid-catalyzed reaction that proceeds through the formation of a stabilized carbocation intermediate. The reaction is initiated by the protonation of the ether oxygen, followed by the departure of the 5'-hydroxyl group of uridine, leaving behind the respective trityl or DMT carbocation.

The stability of this carbocation is the lynchpin that dictates the rate of the detritylation reaction. A more stable carbocation intermediate leads to a lower activation energy for the reaction, and consequently, a faster cleavage rate. This is where the key difference between the trityl and DMT groups lies.

The DMT group possesses two electron-donating methoxy groups at the para positions of two of the phenyl rings. These methoxy groups exert a powerful positive mesomeric (+M) effect, delocalizing the positive charge of the carbocation through resonance. This extensive delocalization significantly stabilizes the DMT carbocation compared to the unsubstituted trityl carbocation. The result is a dramatically increased rate of acid-catalyzed cleavage for the DMT group. It is this enhanced lability that has made the DMT group the gold standard in modern automated oligonucleotide synthesis, where rapid and efficient deprotection is essential for high cycle yields.

Figure 1: Generalized mechanism of acid-catalyzed detritylation.

Quantitative Comparison of Acid Lability

| Protecting Group | Relative Rate of Cleavage (Approximate) | Typical Deprotection Conditions |

| Trityl (Tr) | 1 | 80% Acetic Acid, hours |

| Monomethoxytrityl (MMT) | ~10-20 | 80% Acetic Acid, tens of minutes |

| Dimethoxytrityl (DMT) | ~100-200 | 3% Dichloroacetic Acid (DCA) or Trichloroacetic Acid (TCA) in Dichloromethane, seconds to minutes |

Table 1: Relative rates of acid-catalyzed cleavage of trityl and substituted trityl groups from the 5'-hydroxyl of nucleosides. The rates are approximate and can vary depending on the specific nucleoside, acid, solvent, and temperature.

The data clearly illustrates that the addition of each methoxy group increases the rate of acid-catalyzed hydrolysis by approximately an order of magnitude. This dramatic rate enhancement allows for the use of much milder acidic conditions and significantly shorter reaction times for the removal of the DMT group compared to the trityl group.

Experimental Protocol: A Comparative Kinetic Analysis of Detritylation

To provide a practical framework for researchers wishing to quantify the acid lability of these protecting groups, the following is a detailed, self-validating protocol for a comparative kinetic study using UV-Vis spectroscopy. This method leverages the intense color of the trityl and DMT cations upon their release in an acidic medium. The DMT cation, in particular, has a strong absorbance maximum around 495 nm.[2]

Materials and Reagents

-

5'-O-Trityluridine

-

5'-O-DMT-uridine

-

Dichloroacetic acid (DCA)

-

Dichloromethane (DCM), anhydrous

-

Methanol

-

UV-Vis Spectrophotometer with a thermostatted cuvette holder

-

Quartz cuvettes (1 cm path length)

-

Micropipettes and tips

-

Volumetric flasks and other standard laboratory glassware

Step-by-Step Methodology

-

Preparation of Stock Solutions:

-

Prepare stock solutions of 5'-O-Trityluridine and 5'-O-DMT-uridine in anhydrous DCM at a concentration of approximately 1 mM.

-

Prepare a stock solution of 3% (v/v) DCA in anhydrous DCM.

-

-

Spectrophotometer Setup:

-

Set the spectrophotometer to measure absorbance at the λmax of the DMT cation (approximately 495 nm). For the trityl cation, a similar wavelength can be used, though a full spectrum scan is recommended to determine the optimal wavelength.

-

Set the instrument to kinetic mode to record absorbance as a function of time.

-

Equilibrate the cuvette holder to a constant temperature, for example, 25°C.

-

-

Kinetic Measurement:

-

Pipette 2.0 mL of the 3% DCA in DCM solution into a quartz cuvette and place it in the spectrophotometer.

-

Allow the solution to equilibrate to the set temperature.

-

Initiate the reaction by rapidly injecting a small volume (e.g., 20 µL) of the 5'-O-DMT-uridine stock solution into the cuvette and quickly mix by inverting the cuvette (with a stopper) or by gentle pipetting.

-

Immediately start recording the absorbance at regular intervals (e.g., every 5 seconds) until the reaction reaches completion (i.e., the absorbance plateaus).

-

Repeat the experiment with the 5'-O-Trityluridine stock solution. Due to the slower reaction rate, the data acquisition time will need to be significantly longer.

-

-

Data Analysis:

-

The reaction can be treated as pseudo-first-order since the acid is in large excess.

-

Plot the natural logarithm of (A∞ - At) versus time, where A∞ is the final absorbance and At is the absorbance at time t.

-

The slope of the resulting straight line will be equal to -k, where k is the pseudo-first-order rate constant.

-

The half-life (t½) of the reaction can be calculated using the equation: t½ = 0.693 / k.

-

Compare the rate constants and half-lives for the cleavage of the trityl and DMT groups.

-

Figure 2: Workflow for the comparative kinetic analysis of detritylation.

Practical Implications in Oligonucleotide Synthesis

The profound difference in acid lability between the trityl and DMT groups has significant practical consequences in the field of oligonucleotide synthesis.

-

Speed and Efficiency: The rapid cleavage of the DMT group is a cornerstone of modern, high-throughput automated DNA and RNA synthesis.[2] The deprotection step in each cycle can be completed in a matter of seconds to a few minutes, allowing for the rapid assembly of long oligonucleotides. The use of the more stable trityl group would necessitate prohibitively long deprotection times, rendering automated synthesis impractical.

-

Minimizing Side Reactions: Prolonged exposure to acidic conditions can lead to undesirable side reactions, most notably depurination of adenosine and guanosine residues.[3] The ability to use milder acidic conditions and shorter reaction times for DMT removal significantly minimizes the risk of these damaging side reactions, leading to a higher purity of the final oligonucleotide product.

-

Orthogonality: The differential lability can be exploited in more complex synthetic schemes where orthogonal protecting group strategies are required. For instance, a trityl group might be used as a more permanent protecting group for a specific hydroxyl function while the DMT group is used for the transient protection of the 5'-hydroxyl during chain elongation.

Conclusion: A Clear Choice for Modern Synthesis

The greater acid lability of the 5'-O-DMT group compared to the 5'-O-trityl group is a direct consequence of the electronic stabilization of the carbocation intermediate by the two methoxy substituents. This fundamental chemical principle has had a profound impact on the field of nucleic acid chemistry, enabling the development of rapid, efficient, and high-fidelity automated oligonucleotide synthesis. For researchers and drug development professionals, a thorough understanding of these principles is essential for the rational design of synthetic strategies and the troubleshooting of potential issues. The DMT group, with its finely tuned lability, remains the undisputed champion for 5'-hydroxyl protection in the demanding world of modern oligonucleotide synthesis.

References

-

Beaucage, S. L., & Iyer, R. P. (1992). Advances in the synthesis of oligonucleotides by the phosphoramidite approach. Tetrahedron, 48(12), 2223-2311. [Link]

-

Caruthers, M. H., Barone, A. D., Beaucage, S. L., Dodds, D. R., Fisher, E. F., McBride, L. J., ... & Stabinsky, Y. (1987). Chemical synthesis of deoxyoligonucleotides by the phosphoramidite method. Methods in enzymology, 154, 287-313. [Link]

-

Khorana, H. G. (1968). Synthesis in the study of nucleic acids. Biochemical Journal, 109(5), 709. [Link]

-

Septak, M. (1996). Kinetic studies on depurination and detritylation of CPG-bound intermediates during oligonucleotide synthesis. Nucleic acids research, 24(15), 3053-3058. [Link]

-

Phenomenex Inc. (n.d.). Avoiding Depurination During Trityl-on Purification. Technical Note TN-0008. [Link]

-

Kumar, R. K., & Ravikumar, V. T. (2005). 4, 4′-Dimethoxytrityl group derived from secondary alcohols: are they removed slowly under acidic conditions?. Bioorganic & medicinal chemistry letters, 15(14), 3426-3429. [Link]

-

Salon, J., Chen, J., & Wang, D. (2011). Mild detritylation of nucleic acid hydroxyl groups by warming-up. Nucleosides, Nucleotides and Nucleic Acids, 30(4), 271-279. [Link]

-